molecular formula C10H11BrOS B14036626 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one

1-Bromo-3-(3-(methylthio)phenyl)propan-2-one

Cat. No.: B14036626
M. Wt: 259.16 g/mol
InChI Key: CCSDYYALQNOPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11BrOS It is a brominated ketone with a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(3-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Bromo-3-(3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-3-(3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H11BrOS/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3

InChI Key

CCSDYYALQNOPFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.